![molecular formula C23H24N2O5 B14952480 2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-phenylacetamide](/img/structure/B14952480.png)
2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1’-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-phenylacetamide is a complex organic compound with a unique spiro structure This compound is characterized by its chromene and piperidine moieties, which are connected through a spiro linkage The presence of an acetyl group and a phenylacetamide moiety further adds to its structural complexity
Vorbereitungsmethoden
The synthesis of 2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-phenylacetamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the chromene and piperidine intermediates, which are then coupled through a spiro linkage. The acetylation and phenylacetamide formation are subsequent steps that complete the synthesis. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups in the acetyl and oxo moieties can be reduced to alcohols.
Substitution: The phenylacetamide moiety can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[(1’-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with applications in drug discovery.
Medicine: Preliminary studies suggest it may have therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The chromene and piperidine moieties may interact with enzymes or receptors, modulating their activity. The acetyl and phenylacetamide groups can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other spirochromenes and spiro-piperidines, such as:
- 2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(3,4-dimethoxybenzyl)acetamide
- 2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-cyclooctylacetamide Compared to these compounds, 2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-phenylacetamide is unique due to its specific phenylacetamide moiety, which may confer distinct biological activities and chemical properties.
Eigenschaften
Molekularformel |
C23H24N2O5 |
|---|---|
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxy-N-phenylacetamide |
InChI |
InChI=1S/C23H24N2O5/c1-16(26)25-11-9-23(10-12-25)14-20(27)19-8-7-18(13-21(19)30-23)29-15-22(28)24-17-5-3-2-4-6-17/h2-8,13H,9-12,14-15H2,1H3,(H,24,28) |
InChI-Schlüssel |
DCWKZQCAPLEYTE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OCC(=O)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(2-butoxyphenyl)methylidene]-4-methylbenzohydrazide](/img/structure/B14952399.png)
![(5Z)-1-acetyl-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B14952401.png)
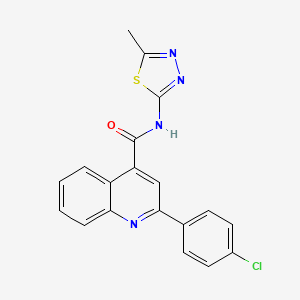
![1-(4-Chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14952408.png)
![2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[3-(piperidin-1-yl)propyl]acetamide](/img/structure/B14952415.png)
![2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B14952425.png)
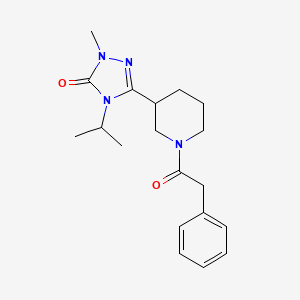
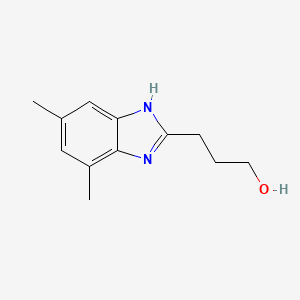

![[4-(4-Fluorophenyl)piperazin-1-yl][6-methyl-2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone](/img/structure/B14952460.png)
![N-[1-(4-methoxyphenyl)ethyl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14952465.png)
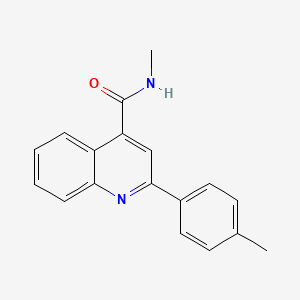
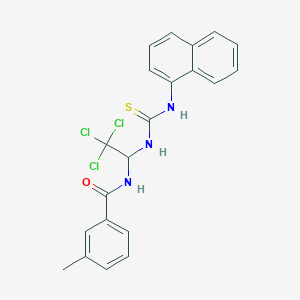
![1-(3-Methoxyphenyl)-7-methyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14952496.png)
